4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline

Elacridar synthesis step economy process chemistry

Elacridar (GF120918) API synthesis requires the free aniline intermediate 4-DTHIA for final TBTU-mediated amide coupling with 5-MODICA. Procuring the pre-reduced amine (CAS 82925-02-8) eliminates the catalytic hydrogenation step required for the nitro precursor (CAS 82925-01-7), reducing metal-residue risk and purification burden in GMP environments. • Validated HPLC method resolves 4-DTHIA from elacridar API and 5-MODICA impurity. • Supplied at 97% purity with batch-specific QC (NMR, HPLC, GC). • Soluble in DCM, EtOAc, MeOH; supports scalable extraction and flash chromatography. Ideal for elacridar manufacturing and analytical reference standard programs.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 82925-02-8
Cat. No. B027379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
CAS82925-02-8
Synonyms[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]amine
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC
InChIInChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3
InChIKeyDGOOLMGPMIHRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Procurement Profile


4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline (CAS 82925-02-8) is a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative bearing a para-aniline moiety linked via an ethylene spacer [1]. It is an established intermediate in the synthesis of elacridar (GF120918), a dual P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) inhibitor [2]. The compound is commercially supplied at 97–98% purity with batch-specific QC documentation including NMR, HPLC, and GC where available . Its defined role in a clinically investigated pharmacophore and the availability of a validated HPLC method for its detection as the process impurity 4-DTHIA make it a quality-critical procurement item for elacridar manufacturing and analytical reference standard programs .

Why Generic Tetrahydroisoquinoline Substitution Fails


Tetrahydroisoquinoline intermediates used in P-gp inhibitor synthesis exhibit pronounced variations in solubility, reduction state, and chromatographic behavior that directly impact downstream coupling efficiency and impurity control [1]. The free aniline functionality of CAS 82925-02-8 is essential for the final amide-bond formation with 5-MODICA to produce elacridar; the corresponding nitro precursor (CAS 82925-01-7) requires an additional catalytic hydrogenation step that introduces process variability, metal-residue risk, and an extra purification burden [1]. Furthermore, the validated HPLC method for elacridar quality control explicitly resolves 4-DTHIA (this compound) from the API and the other key impurity 5-MODICA, meaning that substitution with an unqualified analog would invalidate the established impurity-monitoring framework [2].

Differentiation Evidence Versus Closest Analogs


Synthetic Step Economy Over the Nitro Precursor

The target compound provides the free aniline required for the final TBTU-mediated coupling with 5-MODICA to form elacridar [1]. The immediate upstream intermediate, 6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline (CAS 82925-01-7), must undergo a separate H₂/Pd-C reduction step in ethanol to generate this same aniline [1]. Selecting the pre-reduced aniline eliminates one synthetic transformation, associated yield loss, catalyst cost, and metal-residue purification from the manufacturing route.

Elacridar synthesis step economy process chemistry intermediate comparison

Aqueous Solubility Advantage

Estimated water solubility values generated by the WSKOW v1.41 model indicate a substantial solubility advantage for the target aniline over its nitro precursor . The higher aqueous solubility of the aniline facilitates aqueous work-up and chromatographic purification steps that rely on polar mobile phases, and is consistent with the compound's reduced LogP relative to the nitro analog.

solubility differentiation physicochemical property intermediate handling purification compatibility

Organic Solvent Compatibility Profile

The target compound is confirmed soluble in dichloromethane, ethyl acetate, and methanol . In contrast, the nitro precursor CAS 82925-01-7 is reported as soluble in DMSO and methanol but is not consistently listed as soluble in dichloromethane or ethyl acetate across vendor documentation [1]. This differential solubility profile directly influences the choice of extraction and chromatographic solvents during downstream processing.

solubility profile organic solvent compatibility process solvent selection extraction efficiency

Validated HPLC Identity as Process Impurity

In the validated reverse-phase HPLC-UV method for elacridar pharmaceutical quality control, this compound (designated 4-DTHIA) is used alongside 5-MODICA as a reference impurity to assess method selectivity [1]. The method confirmed that 4-DTHIA does not co-elute with elacridar and is chromatographically resolved from both the API and 5-MODICA [1]. This established chromatographic identity makes the compound a qualified reference material for impurity testing in elacridar drug substance and drug product analysis.

HPLC impurity method quality control 4-DTHIA pharmaceutical analysis reference standard

Deuterated Internal Standard Availability

A stable-isotope-labeled analog, 4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d₄ (4-DTHIA-d₄), is commercially available as the unlabeled compound's deuterated counterpart . This contrasts with the nitro precursor CAS 82925-01-7, for which no deuterated analog is currently catalogued by major isotope suppliers. The availability of a matched deuterated internal standard directly supports quantitative LC-MS/MS method development for residual 4-DTHIA determination in elacridar API.

deuterated internal standard LC-MS/MS stable isotope labeling bioanalytical method 4-DTHIA-d4

LogP Differentiation and Chromatographic Impact

The computed LogP of the target aniline (2.49–2.66 by ACD/LogP and KOWWIN) is markedly lower than that of the nitro precursor (3.40 estimated) . This difference of approximately 0.74–0.91 log units translates to a predicted ~5–8 fold reduction in octanol–water partition coefficient, which directly influences retention time on reverse-phase HPLC columns and the choice of eluotropic strength for flash chromatography purification . The lower LogP also correlates with the observed higher aqueous solubility.

LogP lipophilicity chromatographic retention reverse-phase HPLC purification optimization

Procurement-Relevant Application Scenarios


GMP API Manufacturing: Final Amide Coupling

As the immediate amine intermediate for elacridar production, CAS 82925-02-8 is coupled directly with 5-MODICA using TBTU in DMF to form the final carboxamide product [1]. Procurement of the pre-reduced aniline eliminates the need for an in-house catalytic hydrogenation step, reducing process complexity, catalyst-handling requirements, and metal-residue testing burden in a GMP environment [1].

Pharmaceutical QC: Impurity Reference Standard

The validated HPLC-UV method for elacridar quality control explicitly uses this compound as the impurity reference standard 4-DTHIA to demonstrate method selectivity and to quantify residual starting material in elacridar drug substance and formulated tablets [2]. QC laboratories procuring this compound for impurity testing can rely on the established chromatographic resolution from both the API and the co-impurity 5-MODICA.

Bioanalytical LC-MS/MS Method Development

The commercial availability of the d₄-labeled analog enables robust isotope-dilution LC-MS/MS methods for trace-level determination of residual 4-DTHIA in pharmacokinetic and toxicology study samples . This application is relevant for CROs and pharmaceutical development laboratories tasked with validating bioanalytical methods for elacridar-containing formulations.

Process Development and Solvent Screening

The confirmed solubility of CAS 82925-02-8 in dichloromethane and ethyl acetate supports liquid–liquid extraction and normal-phase flash chromatography workflows during intermediate purification. This solvent compatibility, combined with the compound's ~15.7-fold higher estimated aqueous solubility relative to the nitro precursor , facilitates the design of scalable, cost-efficient work-up procedures in kilo-lab and pilot-plant settings.

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